Benzoylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5784. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

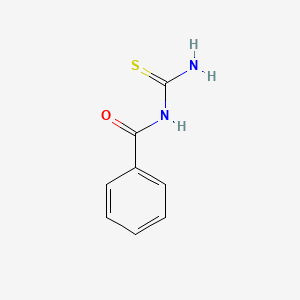

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-carbamothioylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMWMUMCNOJLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210318 | |

| Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-23-3 | |

| Record name | Benzoylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(aminothioxomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl Thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12K7CS1DAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Benzoylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel benzoylthiourea derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and cytotoxic properties. This document details the synthetic methodologies, analytical characterization, and includes illustrative diagrams to elucidate key processes and pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a one-pot reaction involving the condensation of a substituted benzoyl isothiocyanate with a primary amine. The general synthetic scheme is versatile, allowing for the introduction of a wide array of functional groups on both the benzoyl and the amine moieties, thus enabling the generation of diverse chemical libraries for biological screening.

A common synthetic route involves the reaction of a benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an appropriate solvent like acetone to form the benzoyl isothiocyanate intermediate in situ.[1][2] Subsequent addition of a primary amine to the reaction mixture leads to the formation of the desired N,N'-disubstituted this compound derivative.[1][2]

General Experimental Protocol:

A solution of a substituted benzoyl chloride (1 equivalent) in dry acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1 equivalent) in dry acetone. The reaction mixture is typically heated to reflux for a period of 1-2 hours to facilitate the formation of the benzoyl isothiocyanate. After cooling to room temperature, a solution of the desired primary amine (1 equivalent) in dry acetone is added, and the mixture is refluxed for an additional 1-3 hours.[2] Upon completion of the reaction, the mixture is cooled and poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure this compound derivative.[2]

Characterization of this compound Derivatives

The structural elucidation and purity assessment of the synthesized this compound derivatives are carried out using a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic vibrational frequencies for this compound derivatives include N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (around 1650-1690 cm⁻¹), and C=S stretching (around 700-800 cm⁻¹ and 1200-1350 cm⁻¹).[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure. In ¹H NMR spectra, the N-H protons typically appear as broad singlets in the downfield region (δ 9.0-12.0 ppm). Aromatic protons resonate in the range of δ 7.0-8.5 ppm.[2][3] In ¹³C NMR spectra, the carbonyl carbon (C=O) signal is observed around δ 165-170 ppm, while the thiocarbonyl carbon (C=S) appears further downfield at approximately δ 180 ppm.[5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.[6]

Physicochemical and Elemental Analysis

-

Melting Point: The melting point of a synthesized compound is a crucial indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity.

-

Elemental Analysis: Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values are compared with the theoretically calculated values to confirm the empirical formula.[7]

The following table summarizes typical characterization data for a representative this compound derivative:

| Compound | Yield (%) | m.p. (°C) | IR (cm⁻¹) (ν) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Elemental Analysis (%) |

| N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea | 85 | 188-190 | 3250 (N-H), 1675 (C=O), 1340 (C=S) | 11.8 (s, 1H, NH), 11.5 (s, 1H, NH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H) | 180.2 (C=S), 168.5 (C=O), 150.1, 140.2, 138.5, 130.4, 129.5, 128.7, 124.1 | C: 50.1, H: 2.9, N: 12.5 (Calcd. C: 50.07, H: 2.99, N: 12.51) |

Biological Activity and Signaling Pathways

This compound derivatives have been reported to exhibit a wide range of biological activities, with antimicrobial and anticancer effects being the most prominent.

Antimicrobial Activity

Many novel this compound derivatives have demonstrated significant activity against various strains of bacteria and fungi.[7][8] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target and inhibit Escherichia coli DNA gyrase B, an enzyme crucial for DNA replication, thereby leading to bacterial cell death.[7][8]

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of this compound derivatives.

Caption: Workflow for the synthesis, characterization, and antimicrobial screening of this compound derivatives.

The logical flow for the characterization process is depicted in the following diagram.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal / Nur Shafihusna Sobri - UiTM Institutional Repository [ir.uitm.edu.my]

- 5. icaiit.org [icaiit.org]

- 6. International Conference on Applied Innovations in IT [icaiit.org]

- 7. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [ouci.dntb.gov.ua]

Spectroscopic Analysis of Benzoylthiourea: A Technical Guide Using FTIR and NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of benzoylthiourea, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The structural elucidation and confirmation of these molecules are paramount, and Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. This document details the experimental protocols and data interpretation for the comprehensive characterization of the this compound scaffold.

Experimental Protocols

Precise experimental procedures are critical for obtaining high-quality spectroscopic data. The following sections outline the standard methodologies for the synthesis and analysis of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of N-substituted benzoylthioureas is typically achieved through a one-pot reaction. The process involves the in-situ formation of a benzoyl isothiocyanate intermediate, which is then reacted with a primary amine.

Methodology:

-

Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in a dry solvent such as acetone is added dropwise to a solution of ammonium thiocyanate or potassium thiocyanate (1 equivalent) in the same solvent.[4][5]

-

Reaction Mixture Reflux: The resulting mixture is refluxed for approximately one hour to facilitate the formation of the benzoyl isothiocyanate intermediate.[4]

-

Addition of Amine: After cooling the mixture to room temperature, a solution of the desired primary amine (1 equivalent) in the same solvent is added.[4]

-

Final Reflux and Precipitation: The reaction mixture is refluxed for another hour.[4] Upon cooling, the crude product often precipitates. The solid is then collected by pouring the mixture into cold water, followed by filtration.

-

Purification: The collected solid is dried and can be further purified by recrystallization from a suitable solvent like isopropanol or an ethanol/dichloromethane mixture to yield the pure this compound derivative.[3][4]

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for this compound synthesis and subsequent spectroscopic analysis.

FTIR Spectroscopic Analysis

FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: Spectra are typically recorded using the Attenuated Total Reflection (ATR) technique or by preparing a potassium bromide (KBr) pellet containing a small amount of the synthesized compound.[3][4]

-

Instrumentation: An FTIR spectrometer is used to scan the sample over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[5] The resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).[6]

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Methodology:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆), as benzoylthioureas often show good solubility in it.[1][5] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[7]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C.[4][5]

Data Presentation and Interpretation

The correlation between spectral data and molecular structure is the cornerstone of spectroscopic analysis.

FTIR Data

The FTIR spectrum of a this compound derivative displays characteristic absorption bands corresponding to its primary functional groups. The formation of intramolecular hydrogen bonds between the N-H and C=O groups can influence the position of these bands.[4]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics |

| N-H (Amide & Thioamide) | Stretching (ν) | 3150 - 3410[3][4] | Medium to sharp bands |

| C=O (Amide I) | Stretching (ν) | 1630 - 1700[3][4] | Strong, sharp peak |

| N-H (Amide II) | Bending (δ) | 1500 - 1520[4] | Intense band, may overlap with aromatic C=C |

| C-N (Thioamide) | Stretching (ν) | 1330 - 1395[3][4] | Medium to strong band |

| C=S (Thioamide) | Stretching (ν) | 690 - 760[3] | Weak to medium band |

NMR Data

NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule. The use of DMSO-d₆ as a solvent is particularly useful as it allows for the observation of exchangeable N-H protons.

¹H NMR Data

The proton NMR spectrum is characterized by distinct signals for the amide, thioamide, and aromatic protons. The chemical shifts of the N-H protons are notably downfield due to the deshielding effects of the adjacent carbonyl and thiocarbonyl groups, as well as hydrogen bonding.[4]

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CO-NH-CS | 11.50 - 12.60[4][5] | Singlet (broad) | Highly deshielded due to hydrogen bonding and resonance. |

| CS-NH-Ar | 9.50 - 12.20[4][5][8] | Singlet (broad) | Position is sensitive to the substituent on the aryl ring. |

| Aromatic (Ar-H) | 7.00 - 8.40[3][5] | Multiplet | The pattern depends on the substitution of the phenyl rings. |

¹³C NMR Data

The carbon NMR spectrum is particularly useful for identifying the carbonyl and thiocarbonyl carbons, which resonate at very low fields.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| C=S (Thiocarbonyl) | 179 - 183[4] | The most downfield signal, characteristic of the thiourea moiety. |

| C=O (Carbonyl) | 169 - 171[4] | Deshielded, but to a lesser extent than the C=S carbon. |

| Aromatic (Ar-C) | 115 - 140 | Multiple signals corresponding to the aromatic carbons. |

Spectroscopic Data Correlation Diagram

Caption: Correlation of this compound functional groups with their spectral signals.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound derivatives. FTIR is instrumental in rapidly confirming the presence of key carbonyl, thioamide, and N-H functional groups, while ¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton and the electronic environment of each atom. The data presented in this guide serve as a foundational reference for scientists engaged in the synthesis, characterization, and development of new therapeutic agents based on the versatile this compound scaffold.

References

- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. icaiit.org [icaiit.org]

- 6. azooptics.com [azooptics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-BENZOYL-2-THIOUREA(614-23-3) 1H NMR [m.chemicalbook.com]

The Analytical Fingerprint: A Technical Guide to the Elemental Analysis and Mass Spectrometry of Benzoylthiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques used in the characterization of benzoylthiourea compounds: elemental analysis and mass spectrometry. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and development of these versatile molecules. This guide offers detailed experimental protocols, tabulated quantitative data for easy reference, and visual representations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the subject matter.

Elemental Analysis: Confirming the Core Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of newly synthesized this compound compounds. By precisely measuring the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can confirm the purity and identity of their target molecules.

Experimental Protocol: CHNS Elemental Analysis

A standard experimental procedure for the elemental analysis of this compound derivatives is as follows:

Instrumentation: A PerkinElmer 2400 Series II CHNS/O Elemental Analyzer or equivalent.

Method: The analysis is based on the classical Pregl-Dumas method, which involves the complete combustion of the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified using a thermal conductivity detector.

Procedure:

-

A precisely weighed sample of the this compound compound (typically 1-3 mg) is placed in a tin or silver capsule.

-

The capsule is introduced into the combustion chamber, which is heated to a high temperature (typically 900-1000 °C).

-

A stream of pure oxygen is passed through the chamber to ensure complete combustion.

-

The combustion products are swept by a carrier gas (usually helium) through a reduction tube to convert nitrogen oxides to N₂.

-

The mixture of gases (CO₂, H₂O, N₂, and SO₂) then passes through a series of absorption traps or a gas chromatography column to separate the individual components.

-

The amount of each gas is measured by a thermal conductivity detector.

-

The instrument's software calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.

Calibration: The instrument is calibrated using certified organic standards with known elemental compositions (e.g., acetanilide, sulfanilamide) before analyzing the unknown samples. An accepted deviation between the calculated and experimentally found elemental analysis results is typically within ±0.4%.[1]

Quantitative Data for Elemental Analysis

The following table summarizes the theoretical (calculated) and experimentally determined (found) elemental analysis data for a selection of this compound derivatives, demonstrating the typical agreement observed.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | C₂₁H₁₉N₃O₂S | C | 66.82 | 66.85 | [2] |

| H | 5.07 | 5.23 | [2] | ||

| N | 11.13 | 11.02 | [2] | ||

| S | 8.49 | 9.38 | [2] | ||

| 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-nitrobenzene | C₂₄H₂₁N₅O₆S₂ | C | 53.42 | 52.91 | [2] |

| H | 3.92 | 4.19 | [2] | ||

| N | 12.98 | 13.47 | [2] | ||

| S | 11.89 | 10.03 | [2] | ||

| 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-chlorobenzene | C₂₄H₂₁ClN₄O₄S₂ | C | 54.49 | 55.22 | [2] |

| H | 4.00 | 4.89 | [2] | ||

| N | 10.59 | 9.91 | [2] | ||

| S | 12.12 | 8.70 | [2] | ||

| 2-((4-Ethylphenoxy)methyl)-N-(2-fluorophenylcarbamothioyl)benzamide | C₂₃H₂₁FN₂O₂S | C | 67.63 | 67.31 | [1] |

| H | 5.18 | 4.97 | [1] | ||

| N | 7.83 | 7.74 | [1] | ||

| S | 7.85 | 8.01 | [1] |

Mass Spectrometry: Unveiling Molecular Weight and Structure

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound compounds. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its structural components. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques.

Experimental Workflows

The general workflow for the mass spectrometric analysis of this compound compounds is depicted below.

Experimental Protocols

2.2.1. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds, making it well-suited for many this compound derivatives.

-

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific LTQ-Orbitrap XL or an Agilent 6530 Accurate-Mass Q-TOF/MS.

-

Sample Preparation: The this compound compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).

-

Ionization: The sample solution is introduced into the ESI source through a capillary at a constant flow rate. A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. Analysis can be performed in both positive and negative ion modes.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole), where they are separated based on their mass-to-charge ratio (m/z).

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) is selected in the first stage of mass analysis and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of mass analysis.

2.2.2. Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that imparts more energy to the analyte molecules, leading to extensive fragmentation. This can be highly informative for structural elucidation, although the molecular ion peak may be weak or absent for some compounds.

-

Instrumentation: An Agilent Technologies 5975C spectrometer or a similar instrument, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction: The sample is typically introduced into the ion source after separation by gas chromatography or via a direct insertion probe. The sample must be volatile and thermally stable.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.

-

Fragmentation: The high internal energy of the molecular ion leads to extensive fragmentation through various pathways.

-

Mass Analysis: The resulting positively charged fragments and the molecular ion are accelerated into the mass analyzer and separated according to their m/z ratio.

Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound compounds in the mass spectrometer provides a unique fingerprint that is dependent on the compound's structure. Below are generalized fragmentation pathways observed under ESI and EI conditions.

2.3.1. ESI-MS/MS Fragmentation of Protonated Benzoylthioureas

Under positive-ion ESI conditions, this compound derivatives are typically observed as protonated molecules [M+H]⁺. The subsequent fragmentation often involves the cleavage of the amide and thioamide bonds.

2.3.2. EI-MS Fragmentation of Benzoylthioureas

Electron ionization leads to more extensive fragmentation. The initial molecular ion (M⁺•) can undergo several characteristic cleavage reactions.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula and for distinguishing between isobaric species.

| Compound | Ion Type | Calculated m/z | Observed m/z | Reference |

| N-(3-nitro-benzoylcarbamothioyl)-glycine | [M-H]⁻ | 283.26 | 282.0384 | [3] |

| N-(3-nitro-benzoylcarbamothioyl)-histidine | [M-H]⁻ | 363.35 | 362.0539 | [3] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | [M+H]⁺ | 313.1315 | 313.1318 |

Biological Activities and Signaling Pathways

This compound derivatives have garnered significant attention for their diverse biological activities, including antibacterial and anticancer properties. Understanding the molecular mechanisms underlying these activities is crucial for drug development.

Antibacterial Mechanism of Action: DNA Gyrase Inhibition

A primary antibacterial mechanism of action for many thiourea derivatives is the inhibition of DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria responsible for managing DNA supercoiling during replication.[2]

Anticancer Mechanism of Action: Induction of Apoptosis

Several this compound derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. One of the key pathways implicated is the intrinsic apoptosis pathway.

References

One-Pot Synthesis of Substituted Benzoylthioureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent and efficient one-pot synthesis methodologies for substituted benzoylthioureas. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides structured data, detailed experimental protocols, and a visual representation of the synthesis workflow to aid in the research and development of novel benzoylthiourea derivatives.

Introduction

Substituted benzoylthioureas are a class of organic compounds characterized by a benzoyl group attached to a thiourea moiety. The versatility of this scaffold allows for a wide range of substitutions on both the benzoyl and the terminal nitrogen atom, leading to a diverse library of compounds with varied physicochemical properties and biological activities. One-pot synthesis methods offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. The most common and efficient one-pot method involves the in situ formation of a benzoyl isothiocyanate intermediate, which subsequently reacts with a primary or secondary amine.

Core Synthesis Pathway

The dominant one-pot synthesis strategy for N-benzoyl-N'-substituted thioureas proceeds via a two-step sequence in a single reaction vessel. The first step involves the reaction of a substituted benzoyl chloride with a thiocyanate salt, typically ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction generates the corresponding benzoyl isothiocyanate in situ. The second step is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group, yielding the final substituted this compound product.

Below is a diagram illustrating this experimental workflow.

Caption: One-pot synthesis workflow for substituted benzoylthioureas.

Experimental Protocols

General One-Pot Synthesis Protocol (Conventional Heating)

This protocol is adapted from the synthesis of a series of new this compound derivatives and represents a widely applicable method.[1]

Materials:

-

Substituted benzoyl chloride (1 equivalent)

-

Ammonium thiocyanate (1 equivalent)

-

Appropriate primary amine (1 equivalent)

-

Anhydrous acetone

-

Isopropanol

-

Activated carbon

Procedure:

-

To a solution of ammonium thiocyanate (0.01 mol) in 5 mL of anhydrous acetone, add a solution of the substituted benzoyl chloride (0.01 mol) in 15 mL of anhydrous acetone.

-

The reaction mixture is refluxed for 1 hour to facilitate the in situ formation of the benzoyl isothiocyanate.

-

After refluxing, the mixture is cooled to room temperature.

-

A solution of the desired primary amine (0.01 mol) in 2 mL of acetone is then added to the reaction mixture.

-

The mixture is subsequently refluxed for an additional hour.

-

After the second reflux, the mixture is cooled, and the resulting precipitate is poured into 500 mL of cold water.

-

The solid product is collected by filtration, dried, and then recrystallized from isopropanol with activated carbon to yield the purified substituted this compound.

Microwave-Assisted One-Pot Synthesis Protocol

Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods.

Materials:

-

Substituted benzoyl chloride (1 equivalent)

-

Potassium thiocyanate (1 equivalent)

-

Appropriate primary or secondary amine (1 equivalent)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted benzoyl chloride (e.g., 1 mmol) and potassium thiocyanate (1 mmol) in a suitable solvent like DMF (3-5 mL).

-

Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes) to form the isothiocyanate intermediate.

-

Cool the vessel, then add the desired amine (1 mmol) to the reaction mixture.

-

Reseal the vessel and irradiate again under microwave conditions (e.g., 80-120 °C) for another 5-15 minutes.

-

After cooling, the reaction mixture is typically poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the one-pot synthesis of various substituted benzoylthioureas, highlighting the versatility and efficiency of these methods.

Conventionally Heated One-Pot Synthesis of Fluorinated Benzoylthioureas

The following data is derived from the synthesis of 2-((4-ethylphenoxy)methyl)-N-(fluorophenylcarbamothioyl)benzamides.[1]

| Amine Substituent | Product Yield (%) | Melting Point (°C) |

| 2,3,4-Trifluorophenyl | 76 | 107-108 |

| 2,4,6-Trifluorophenyl | 72 | 122-123 |

Reaction Conditions: Reflux in acetone.

It is important to note that yields for other derivatives, including those with single fluorine atoms or trifluoromethyl groups, were also reported as "good," although specific percentages were not provided in the abstract.[1]

Further research into the full texts of organic synthesis literature would be required to populate a more extensive table covering a wider array of substituents and their corresponding yields under conventional heating.

Microwave-Assisted One-Pot Synthesis Data

Microwave-assisted methods drastically reduce reaction times, often from hours to minutes, while maintaining good to excellent yields.

At present, a comprehensive, directly comparable table of various substituted benzoylthioureas synthesized via a standardized microwave protocol is not available in the provided search results. The creation of such a table would necessitate a thorough review of specialized literature on microwave-assisted organic synthesis.

Conclusion

One-pot synthesis methodologies, particularly those employing the in situ generation of benzoyl isothiocyanates, represent a highly efficient and versatile approach for the preparation of substituted benzoylthioureas. These methods are characterized by their operational simplicity, good to excellent yields, and, in the case of microwave-assisted protocols, significantly reduced reaction times. This technical guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of these biologically important molecules. For the development of extensive libraries of derivatives, further exploration of the literature for specific substrate scopes and optimized reaction conditions is recommended.

References

An In-depth Technical Guide to the Chemical Properties of N-Substituted Benzoylthioureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzoylthioureas are a versatile class of organic compounds characterized by a core structure containing a benzoyl group attached to a thiourea moiety. These compounds have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2][3] Their structural flexibility, arising from the potential for tautomerism and various substitution patterns on the phenyl rings, allows for the fine-tuning of their chemical and biological properties.[4] This guide provides a comprehensive overview of the key chemical properties of N-substituted benzoylthioureas, detailed experimental protocols for their synthesis and characterization, and a visualization of a key biological mechanism of action.

Chemical Properties

The chemical properties of N-substituted benzoylthioureas are dictated by the interplay of the benzoyl, thiourea, and N-substituent moieties. The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms makes them excellent ligands for a variety of metal ions, forming stable complexes.[3][5][6]

Structural Characteristics

The molecular conformation of N-substituted benzoylthioureas is a critical determinant of their reactivity and biological activity. X-ray crystallographic studies have revealed that these molecules often adopt a trans-cis configuration with respect to the positions of the substituent groups relative to the thiono C=S bond across the C–N bonds.[7] This conformation is frequently stabilized by an intramolecular hydrogen bond between the N-H proton of the thiourea and the carbonyl oxygen atom, forming a pseudo-six-membered ring.[1][8]

Table 1: Selected Crystallographic Data for Representative N-Substituted Benzoylthioureas

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 2-((4-ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide (5d) | Triclinic | P-1 | 7.1369 | 11.8876 | 13.4640 | 102.869 | 91.557 | 104.241 | [1] |

N-(4-methoxybenzoyl)-N-(3-hydroxyphenyl)thiourea (1a) | Triclinic | - | - | - | - | - | - | - | [7] |

| N-(3-methoxybenzoyl)-N-(3-hydroxyphenyl)thiourea (2a) | Monoclinic | - | - | - | - | - | - | - | [7] |

| N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea (I) | Monoclinic | P21/n | - | - | - | - | - | - | [9] |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Monoclinic | P2(1)/c | 7.2647 | 20.478 | 12.687 | - | 101.015 | - | [10] |

Table 2: Selected Bond Lengths and Angles for a Representative N-Substituted Benzoylthiourea

| Parameter | Bond | Length (Å) / Angle (°) | Reference |

| Bond Length | C=S | 1.670 | [9] |

| Bond Length | C=O | - | - |

| Bond Length | C-N (amide) | 1.326 | [10] |

| Bond Length | C-N (thioamide) | 1.400 | [10] |

| Dihedral Angle | Phenyl Ring 1 vs. Thiourea Plane | 52.58 | [1] |

| Dihedral Angle | Phenyl Ring 2 vs. Thiourea Plane | 66.75 | [1] |

Spectroscopic Properties

The structural features of N-substituted benzoylthioureas give rise to characteristic spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The IR spectra typically show prominent stretching vibrations for N-H (around 3187-3401 cm⁻¹), C=O (around 1638-1713 cm⁻¹), C-N (around 1326-1384 cm⁻¹), and C=S (around 666-785 cm⁻¹).[9][10][11][12] The position of the C=O stretching band can be influenced by intramolecular hydrogen bonding.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the N-H protons appear as downfield signals, often in the range of δ 11.5-12.6 ppm, due to resonance and hydrogen bonding.[11] The aromatic protons resonate in the expected region of δ 6.7-8.3 ppm.[10] In ¹³C NMR, the carbonyl carbon signal is typically found around δ 170 ppm, while the thiocarbonyl carbon resonates further downfield at approximately δ 180 ppm.[9][11]

-

UV-Visible Spectroscopy: The UV-Vis spectra of these compounds in solution generally exhibit two or three absorption bands.[12] These bands, typically in the range of 205-330 nm, are attributed to π→π* and n→π* electronic transitions within the aromatic rings and the C=O and C=S chromophores.[9][12][13]

Table 3: Spectroscopic Data for Representative N-Substituted Benzoylthioureas

| Compound | IR ν(C=O) (cm⁻¹) | IR ν(C=S) (cm⁻¹) | ¹H NMR δ(N-H) (ppm) | ¹³C NMR δ(C=O) (ppm) | ¹³C NMR δ(C=S) (ppm) | UV-Vis λmax (nm) | Ref. |

| N-(Aryl)-N'-(benzoyl)thioureas | 1683-1713 | 666-785 | 11.85, 12.17 | ~170 | ~180 | 205-287 | [9][12] |

| Fluorine-substituted derivatives | 1678-1688 | 748-775 | 11.56-12.59 | 169.75-170.61 | 179.06-182.27 | - | [11] |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1638.67 | 754.39 | 11.26, 11.78 | - | - | - | [10] |

Experimental Protocols

Synthesis of N-Substituted Benzoylthioureas

A common and efficient method for the synthesis of N-substituted benzoylthioureas involves a one-pot reaction.[14][15] The general procedure is as follows:

-

Formation of Benzoyl Isothiocyanate: An appropriate substituted benzoyl chloride (10 mmol) is reacted with ammonium thiocyanate (15 mmol) in a dry solvent such as acetone or methylene dichloride at room temperature.[14][16] The reaction is typically stirred for 1 hour to facilitate the formation of the benzoyl isothiocyanate intermediate.[14] Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride and the isothiocyanate.[16]

-

Reaction with Amine: The desired primary aromatic or aliphatic amine (10-12 mmol) is then added directly to the reaction mixture.[1][14] The mixture is stirred for an additional 8-12 hours at room temperature.[14]

-

Work-up and Purification: The resulting mixture is filtered to remove any inorganic salts. The solvent is then removed under reduced pressure to yield the crude product.[14] The solid product is typically purified by recrystallization from a suitable solvent, such as anhydrous ethanol, to give the corresponding N-substituted this compound.[14]

References

- 1. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation, Hirshfeld Surface Analysis, Optical and Electrochemical Properties of Acyl Thiourea-Ethynyl Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. N-benzoyl-N'-(3-quinolinyl)thiourea | 30162-38-0 | Benchchem [benchchem.com]

A Technical Guide to the Crystal Structure Analysis of Benzoylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of benzoylthiourea derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination properties. This document details the experimental protocols for their preparation and structural elucidation, presents key crystallographic data in a comparative format, and visualizes the experimental workflows and structure-activity relationships.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by a central thiourea moiety flanked by a benzoyl group and a substituted or unsubstituted amine. The presence of carbonyl (C=O) and thiocarbonyl (C=S) groups, along with N-H protons, allows for a variety of intramolecular and intermolecular interactions, significantly influencing their crystal packing and biological function.[1] These derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, antitubercular, antimalarial, and anticancer properties.[2][3][4] The three-dimensional structure, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.[4][5]

Synthesis and Crystallization

The synthesis of this compound derivatives is typically achieved through a one-pot reaction involving the in-situ formation of benzoyl isothiocyanate, which subsequently reacts with a primary or secondary amine.[4][6]

General Synthesis Protocol

A common synthetic route involves the reaction of benzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like acetone. This is followed by the addition of an appropriate amine to the reaction mixture.[1][5]

Experimental Protocol: Synthesis of a this compound Derivative

-

Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.0 equivalent) in acetone is added dropwise to a stirred suspension of potassium thiocyanate (1.0 equivalent) in acetone at room temperature. The reaction mixture is then heated to reflux for a specified period, typically 1-2 hours, to ensure the complete formation of benzoyl isothiocyanate.[4]

-

Reaction with Amine: After cooling the reaction mixture to room temperature, a solution of the desired primary or secondary amine (1.0 equivalent) in acetone is added dropwise. The resulting mixture is stirred at room temperature for 2-3 hours.[4]

-

Isolation of the Product: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with deionized water to remove any inorganic salts, and then dried.[7]

-

Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, isopropanol, or acetonitrile, to yield single crystals suitable for X-ray diffraction analysis.[2][7]

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[4]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature.[4]

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.[5]

Experimental Workflow for Crystal Structure Analysis

The general workflow for determining the crystal structure of a this compound derivative is outlined below.

Caption: A generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.

Structural Features of this compound Derivatives

The crystal structures of this compound derivatives reveal several key features that are crucial for their chemical and biological properties.

Molecular Conformation

The thiourea moiety in this compound derivatives typically adopts a trans-cis or trans-trans conformation with respect to the C-N bonds. The trans-cis conformation, where the benzoyl group is trans and the other substituent is cis to the thiono C=S group, is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom (N-H···O).[3][8] This interaction leads to the formation of a pseudo-six-membered ring.[9]

Intermolecular Interactions

In the solid state, this compound molecules are involved in a network of intermolecular hydrogen bonds, most commonly of the N-H···S type, which often leads to the formation of centrosymmetric dimers.[10] Other interactions, such as C-H···O, C-H···S, and π-π stacking, also play a significant role in stabilizing the crystal packing.[8][9]

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound derivatives, allowing for a comparative analysis of their structural parameters.

Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| HL1 [10] | C₁₁H₁₄N₂SO | Monoclinic | P2₁/c | 5.846(3) | 10.936(3) | 18.008(5) | 93.51(4) | 1148.5(8) | 4 |

| HL2 [10] | C₁₇H₂₆N₂SO | Orthorhombic | Pccn | 21.6303(15) | 17.5508(15) | 9.2246(13) | 90 | 3502.8(6) | 8 |

| HL3 [10] | C₂₁H₃₄N₂SO | Monoclinic | P2₁/n | 9.240(3) | 20.888(4) | 23.406(4) | 101.112(21) | 4430(2) | 8 |

| Compound I [3] | C₂₁H₁₉N₃O₂S | Monoclinic | P2(1)/c | 7.2647(13) | 20.478(4) | 12.687(2) | 101.015(4) | 1852.6(6) | 4 |

| Compound 5d [2] | C₂₃H₁₉F₃N₂O₂S | Triclinic | P-1 | 7.1369(2) | 11.8876(3) | 13.4640(9) | α=102.869(7) | 1075.31(10) | 2 |

| Bisthiourea [8] | C₂₂H₁₈N₄O₂S₂ | Triclinic | Pī | 9.356(2) | 13.484(3) | 17.346(4) | α=81.122(3) | 2096.1(8) | 2 |

Note: For the triclinic systems, α and γ angles are also specified in the source but omitted here for brevity. For orthorhombic systems, α, β, and γ are 90°.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Representative this compound Derivative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.67 - 1.70 | O-C-N | 120 - 125 |

| C=O | 1.21 - 1.24 | S-C-N | 115 - 125 |

| C-N (thioamide) | 1.32 - 1.40 | C-N-C | 120 - 130 |

| C-N (amide) | 1.35 - 1.42 |

Note: These are typical ranges and can vary depending on the specific substituents and crystal environment.

Structure-Activity Relationship and Biological Implications

The structural information obtained from X-ray crystallography is vital for understanding the biological activity of this compound derivatives. For instance, the spatial arrangement of donor atoms (O, S, N) is crucial for their ability to chelate metal ions in enzymes or to interact with biological receptors.

Antimicrobial Activity

Several studies have shown that the antimicrobial activity of this compound derivatives is influenced by the nature and position of substituents on the aromatic rings. For example, the presence of electron-withdrawing groups, such as halogens, can enhance antibacterial activity.[2][6] Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like E. coli DNA gyrase B, inhibiting bacterial replication.[2]

Caption: A logical diagram illustrating the influence of substituents on the antibacterial activity of this compound derivatives.

Urease Inhibition

This compound derivatives have also been identified as potent inhibitors of the urease enzyme, which is implicated in infections caused by Helicobacter pylori. The thiourea moiety is believed to interact with the nickel ions in the active site of the enzyme, leading to its inhibition.[11]

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This information, in conjunction with spectroscopic and computational studies, is essential for the rational design of new derivatives with enhanced biological activities and desired material properties. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Substituted this compound Derivatives: From Design to Antimicrobial Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tautomerism in Benzoylthiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylthiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is intrinsically linked to their structural and electronic characteristics.[1][2] A fundamental aspect of their chemistry is the phenomenon of tautomerism, which involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. This guide provides a comprehensive investigation into the tautomerism of this compound compounds, presenting key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.

Tautomeric Forms in this compound Compounds

This compound compounds primarily exhibit thione-thiol and keto-enol tautomerism. The equilibrium between these forms is influenced by various factors, including the nature of substituents, solvent polarity, and temperature.

-

Thione-Thiol Tautomerism: This is the most prevalent form of tautomerism in benzoylthioureas, involving the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group (C=S), resulting in a thiol tautomer (C=N-SH).

-

Keto-Enol Tautomerism: This involves the migration of a proton from a nitrogen atom to the oxygen atom of the carbonyl group (C=O), leading to an enol tautomer (C=N-OH).

In the solid state, this compound derivatives predominantly exist in the thione and keto forms.[3][4] This conformation is often stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a six-membered pseudo-ring.[5] The common configuration observed is trans with respect to the C-N bond of the benzoyl group and cis with respect to the C-N bond of the thiourea moiety.[6][7]

Quantitative Data on Tautomeric Structures

The structural parameters of this compound derivatives have been extensively studied using X-ray crystallography and computational methods. The following tables summarize key bond lengths and angles for representative compounds, providing a quantitative insight into their molecular geometry.

Table 1: Selected Bond Lengths (Å) in this compound Derivatives from X-ray Crystallography

| Compound | C=S | C=O | C(O)-N | C(S)-N(H) | C(S)-N(R) | Reference |

| N,N-dimethyl-N′-(2-methylbenzoyl)thiourea | 1.685(2) | 1.226(2) | 1.392(3) | 1.353(3) | 1.341(3) | [8] |

| N,N-dibutyl-N′-(2-methylbenzoyl)thiourea | 1.691(4) | 1.222(4) | 1.395(5) | 1.352(5) | 1.340(5) | [8] |

| N,N-dihexyl-N′-(2-methylbenzoyl)thiourea | 1.687(3) | 1.225(3) | 1.396(4) | 1.355(4) | 1.338(4) | [8] |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 1.679(2) | 1.224(2) | 1.400(3) | 1.326(2) | - | [4] |

Table 2: Selected Bond Angles (°) in this compound Derivatives from X-ray Crystallography

| Compound | O=C-N | C-N-C(S) | N-C(S)-N | Reference |

| N,N-dimethyl-N′-(2-methylbenzoyl)thiourea | 121.2(2) | 126.1(2) | 116.3(2) | [8] |

| N,N-dibutyl-N′-(2-methylbenzoyl)thiourea | 121.1(4) | 126.3(3) | 116.5(3) | [8] |

| N,N-dihexyl-N′-(2-methylbenzoyl)thiourea | 121.3(3) | 126.0(3) | 116.4(2) | [8] |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | 120.9(2) | 127.1(2) | 116.9(2) | [4] |

Experimental Protocols

A thorough investigation of tautomerism in this compound compounds relies on a combination of synthesis, purification, and characterization techniques.

Synthesis of N,N-Disubstituted-N'-Benzoylthioureas

This one-pot synthesis is a widely adopted and efficient method.[11][12][13]

-

Formation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 eq) in a dry solvent such as acetone, add benzoyl chloride (1.0 eq) dropwise with stirring at room temperature. The reaction mixture is then typically refluxed for 1-2 hours to ensure the complete formation of benzoyl isothiocyanate.

-

Reaction with Amine: After cooling the reaction mixture to room temperature, a solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added dropwise.

-

Product Formation: The resulting mixture is stirred at room temperature or gently heated for an additional 1-3 hours.

-

Isolation and Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying tautomeric equilibria in solution.[14][15][16]

-

Sample Preparation: Dissolve the purified this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the ¹H NMR spectrum. The N-H protons of the thiourea moiety typically appear as broad singlets at downfield chemical shifts (δ 10-13 ppm). The chemical shifts and the number of N-H signals can provide insights into the predominant tautomeric form and the presence of intramolecular hydrogen bonding.[17]

-

¹³C NMR: Acquire the ¹³C NMR spectrum. The chemical shift of the thiocarbonyl carbon (C=S) is typically observed in the range of δ 180-190 ppm, while the carbonyl carbon (C=O) appears around δ 165-175 ppm. These distinct chemical shifts are characteristic of the thione-keto tautomer.[17]

-

Variable Temperature (VT) NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra can be recorded at different temperatures. Changes in the chemical shifts and signal coalescence can provide information about the rate of interconversion between tautomers.[16]

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the key functional groups present in the molecule and confirming the dominant tautomeric form.[18][19][20]

-

Sample Preparation: Prepare a KBr pellet of the solid compound or record the spectrum of a solution in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

N-H stretching: Look for bands in the region of 3100-3400 cm⁻¹.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ is indicative of the keto form.

-

C=S stretching: The thiocarbonyl stretching vibration typically appears in the range of 700-850 cm⁻¹. The presence of this band supports the thione tautomer.

-

C-N stretching: Bands in the 1300-1500 cm⁻¹ region are associated with C-N stretching vibrations.

-

Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][8][21]

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform).[1]

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. This process yields the precise atomic coordinates and allows for the detailed analysis of the molecular geometry.

Visualizing Tautomerism and Experimental Workflow

Graphviz diagrams are provided below to illustrate the key concepts and processes involved in the investigation of this compound tautomerism.

References

- 1. benchchem.com [benchchem.com]

- 2. comporgchem.com [comporgchem.com]

- 3. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 15. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Basic Biological Screening of New Benzoylthiourea Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational biological screening processes for novel benzoylthiourea analogues. This compound derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data from representative studies, and visualizes key workflows and mechanisms to facilitate the systematic evaluation of new chemical entities in this class.

General Synthesis of this compound Analogues

The synthesis of N,N'-disubstituted benzoylthioureas is typically achieved through a straightforward, two-step, one-pot reaction. The general procedure involves the in-situ formation of a benzoyl isothiocyanate, which is then reacted with a primary amine.[1][4]

-

Isothiocyanate Formation: A solution of a substituted benzoyl chloride (1 equivalent) in a dry solvent such as acetone or tetrahydrofuran (THF) is added dropwise to a stirred solution of ammonium thiocyanate or potassium thiocyanate (1 equivalent) in the same solvent. The reaction mixture is typically refluxed for approximately one hour to facilitate the formation of the corresponding benzoyl isothiocyanate.[1]

-

Thiourea Synthesis: After cooling the mixture to room temperature, a solution of the desired primary amine (1 equivalent) in the same solvent is added. The mixture is then refluxed for another 1-2 hours until the reaction is complete (monitored by TLC).

-

Isolation and Purification: Upon cooling, the reaction mixture is poured into a large volume of cold water to precipitate the crude this compound derivative. The resulting solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or isopropanol.[1]

-

Characterization: The chemical structures of the synthesized compounds are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS).[5][6][7]

Primary In-Vitro Biological Screening

The initial biological evaluation of new this compound analogues typically involves a battery of in-vitro assays to determine their cytotoxic, antimicrobial, and specific enzyme-inhibiting activities.

The MTT assay is a standard colorimetric method used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[8][9]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000–10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in the culture medium and added to the wells. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.[8]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[5][8]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.[8][9]

| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |

| 1-Benzoyl-3-methylthiourea Derivative 1 | HeLa | 160 | [9] |

| 1-Benzoyl-3-methylthiourea Derivative 2 | HeLa | 383 | [9] |

| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 | 1.83 | [10] |

| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | MCF-7 | 2.01 | [10] |

| Hydroxyurea (Reference) | HeLa | 428 | [9] |

| Cisplatin (Reference) | HT-29 | 5.46 | [10] |

The antimicrobial potential of new analogues is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a widely used quantitative technique.[1][11][12]

-

Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[11]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.[11]

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) is often used as a reference compound.[4]

-

Incubation: The plates are incubated for 18-24 hours at 37°C for bacteria or 48 hours at 35°C for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete visible inhibition of microbial growth.[1][12]

-

(Optional) MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no bacterial growth on the agar plate after incubation is the MBC.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide (5a) | E. coli | 125 | [1] |

| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide (5a) | P. aeruginosa | 125 | [1] |

| 2-((4-ethylphenoxy)methyl)-N-((2,4,6-trifluorophenyl)carbamothioyl)benzamide (5d) | C. albicans | 62.5 | [1] |

| N-(butylcarbamothioyl)-benzamide (1e) | S. agalactiae | 62.5 | [11] |

| 4-fluorothis compound α-alanine | S. aureus | 125 | [12] |

Benzoylthioureas are known to inhibit various enzymes. Urease is a common target, particularly for compounds with potential applications against Helicobacter pylori.[13]

-

Reagents: Prepare a solution of purified urease enzyme, a urea substrate solution, and a suitable buffer (e.g., phosphate buffer). An ammonia detection system, such as the indophenol method, is also required.[13]

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the test compound. Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate for another set period at 37°C.

-

Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using the indophenol method, which forms a colored product that can be measured spectrophotometrically.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of ammonia production in the presence of the compound to that of an uninhibited control. The IC₅₀ value is then determined.

Visualization of Workflows and Mechanisms

Visual diagrams are crucial for understanding the overall screening cascade and the proposed mechanisms of action for active compounds.

The following diagram illustrates a typical workflow for the initial screening of a new library of this compound analogues, from synthesis to the identification of a lead compound.

Caption: A flowchart of the basic biological screening process for new compounds.

Many this compound derivatives exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication, such as DNA gyrase (a type II topoisomerase).[4][13][14]

Caption: Proposed pathway for the inhibition of bacterial DNA gyrase.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Share_it: Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds [opendata.uni-halle.de]

- 6. International Conference on Applied Innovations in IT [icaiit.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine [ideas.repec.org]

- 13. benchchem.com [benchchem.com]

- 14. New Substituted this compound Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Benzoylthiourea Compounds: Synthesis, Characterization, and Biological Activities

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the thiourea moiety is present in a diverse range of biologically active synthetic compounds, extensive research has not revealed evidence of naturally occurring benzoylthiourea compounds. This guide, therefore, focuses on the synthesis, characterization, and biological evaluation of synthetic this compound derivatives, a prominent area of investigation in medicinal chemistry.

Introduction

Thiourea derivatives have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2] The this compound scaffold, in particular, has been the subject of extensive synthetic efforts to explore its therapeutic potential. These compounds are characterized by a central thiourea core flanked by a benzoyl group and a variously substituted aryl or alkyl group. The structural versatility of benzoylthioureas allows for the fine-tuning of their physicochemical and pharmacological properties, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of this compound derivatives, with a focus on their antimicrobial properties.

Synthesis of this compound Derivatives

The general and most common method for synthesizing this compound derivatives involves the reaction of a benzoyl isothiocyanate with a primary amine. The benzoyl isothiocyanate is typically prepared in situ from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate.

A representative synthetic workflow is illustrated below:

Detailed Experimental Protocol: Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea

This protocol is a representative example of the synthesis of a this compound derivative.[3]

-

Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in acetone. To this solution, add benzoyl chloride dropwise with stirring at room temperature. The reaction mixture is typically stirred for a specified period to ensure the formation of benzoyl isothiocyanate.

-

Reaction with 4-Chloroaniline: To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-chloroaniline in acetone dropwise.

-

Precipitation and Isolation: After the addition is complete, stir the reaction mixture for several hours. The crude product is then precipitated by pouring the reaction mixture into acidified water.

-